5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole
Overview
Description
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a nitrophenyl group
Mechanism of Action
Target of Action
Compounds containing 1,2,4-oxadiazole moieties are of interest to researchers in the fields of medicinal and pharmaceutical chemistry . They have been identified to exhibit various biological activities .
Mode of Action
It’s known that compounds with a similar structure, such as 1,2,4-oxadiazoles, can interact with their targets through various mechanisms, including nucleophilic and electrophilic addition reactions, substitution of hydrogen atoms, transformation of functional groups, as well as condensation and rearrangement reactions .
Biochemical Pathways
Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been reported to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been reported to exhibit various biological activities, including antibacterial, antifungal, and nematocidal activities .
Biochemical Analysis
Biochemical Properties
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with specific proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs results in the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound has been observed to bind with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to CDKs results in the inhibition of kinase activity, which in turn affects cell cycle progression and proliferation . Additionally, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in its metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution of this compound is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it interacts with its target biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Nucleophilic substitution: Substituted tetrazoles with various functional groups.
Reduction: Amino-substituted tetrazoles.
Oxidation: Oxidized tetrazole derivatives.
Scientific Research Applications
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be utilized in the development of advanced materials, such as energetic materials and polymers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized tetrazoles.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-1-(4-nitro-phenyl)-1,2,4-oxadiazole
- 5-Chloromethyl-1-(4-nitro-phenyl)-1,3,4-thiadiazole
- 5-Chloromethyl-1-(4-nitro-phenyl)-1,3,4-oxadiazole
Uniqueness
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other heterocycles.
Properties
IUPAC Name |
5-(chloromethyl)-1-(4-nitrophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O2/c9-5-8-10-11-12-13(8)6-1-3-7(4-2-6)14(15)16/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRUPPHUONOWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240811 | |
Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107269-72-7 | |
Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107269-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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